Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone
Overview
Description
Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an azepane ring and a benzimidazole moiety, which are linked through a methanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives, such as esters or anhydrides, under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving suitable precursors, such as amino alcohols or diamines.
Coupling of Benzimidazole and Azepane: The final step involves the coupling of the benzimidazole core with the azepane ring through a methanone linkage. This can be achieved using reagents like acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or azepane rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines.
Scientific Research Applications
Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as antimicrobial, antiviral, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used as a tool in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities with Azepan-1-yl-(5,6-dimethyl-benzoimidazol-1-yl)-methanone.
Azepane Derivatives: Compounds such as azepane-1-carboxylic acid and azepane-1-amine are structurally related to the azepane moiety of the compound.
Uniqueness
This compound is unique due to the combination of the benzimidazole and azepane rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a diverse range of molecular targets and exhibit a broad spectrum of activities.
Properties
IUPAC Name |
azepan-1-yl-(5,6-dimethylbenzimidazol-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-9-14-15(10-13(12)2)19(11-17-14)16(20)18-7-5-3-4-6-8-18/h9-11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAUPYQDNPBLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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